molecular formula C42H30 B13391042 1,3,5-Tris(3-phenylphenyl)benzene CAS No. 88241-93-4

1,3,5-Tris(3-phenylphenyl)benzene

Cat. No.: B13391042
CAS No.: 88241-93-4
M. Wt: 534.7 g/mol
InChI Key: IXUNCYSWNLFGET-UHFFFAOYSA-N
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Description

1,3,5-Tris(3-phenylphenyl)benzene is an organic compound characterized by a central benzene ring substituted with three phenyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties, which make it a valuable building block in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(3-phenylphenyl)benzene can be synthesized through a multi-step process involving the coupling of 1,3,5-triethynylbenzene with substituted iodobenzenes. A modified Sonogashira coupling reaction is typically employed, which involves the use of palladium catalysts and copper co-catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(3-phenylphenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the phenyl rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated derivatives and other substituted aromatic compounds.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(3-phenylphenyl)benzene is primarily related to its ability to participate in π-π interactions and electron delocalization. These interactions facilitate the formation of stable supramolecular structures and enhance the compound’s photophysical properties. The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, leading to the formation of charge-transfer complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(3-phenylphenyl)benzene stands out due to its unique structural arrangement, which provides enhanced stability and distinct photophysical properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices.

Properties

CAS No.

88241-93-4

Molecular Formula

C42H30

Molecular Weight

534.7 g/mol

IUPAC Name

1,3,5-tris(3-phenylphenyl)benzene

InChI

InChI=1S/C42H30/c1-4-13-31(14-5-1)34-19-10-22-37(25-34)40-28-41(38-23-11-20-35(26-38)32-15-6-2-7-16-32)30-42(29-40)39-24-12-21-36(27-39)33-17-8-3-9-18-33/h1-30H

InChI Key

IXUNCYSWNLFGET-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CC=CC=C5)C6=CC=CC(=C6)C7=CC=CC=C7

Origin of Product

United States

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